12,13-Epoxytrichothec-9-en-4beta-ol
Description
12,13-Epoxytrichothec-9-en-4β-ol is a trichothecene mycotoxin characterized by a 12,13-epoxy group and a hydroxyl substituent at the C-4β position. This compound belongs to the trichothecene family, a class of sesquiterpenoid toxins produced by fungi such as Fusarium and Trichoderma species . Its molecular formula is C₁₅H₂₂O₃, with a molecular weight of 250.33 g/mol . Structurally, it features a rigid tricyclic core (tricyclo[9.2.1.0³,⁸]pentadecane) with an epoxy ring at C12–C13 and a hydroxyl group at C4β, contributing to its biological activity and stability .
Crystallographic studies confirm its orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 7.0236 Å, b = 12.0644 Å, and c = 32.475 Å . The compound exhibits antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani, likely due to its inhibition of eukaryotic protein synthesis by targeting ribosomal elongation/termination processes .
Properties
IUPAC Name |
1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,10-12,16H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUVNTHNQMGPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,13-Epoxytrichothec-9-en-4beta-ol involves multiple steps, starting from simpler trichothecene precursors. The key steps include epoxidation of the trichothecene nucleus and subsequent functionalization at specific positions . The reaction conditions typically involve the use of oxidizing agents and catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of 12,13-Epoxytrichothec-9-en-4beta-ol is less common due to its complex structure and the need for precise control over reaction conditions. it can be produced through fermentation processes using specific fungal strains that naturally produce trichothecenes .
Chemical Reactions Analysis
Types of Reactions: 12,13-Epoxytrichothec-9-en-4beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or keto groups.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts, such as palladium or platinum.
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and deacetylated derivatives of 12,13-Epoxytrichothec-9-en-4beta-ol .
Scientific Research Applications
Chemistry: In chemistry, 12,13-Epoxytrichothec-9-en-4beta-ol is used as a model compound to study the reactivity of trichothecenes and their derivatives .
Biology: In biological research, it is used to investigate the mechanisms of fungal toxicity and the effects of trichothecenes on cellular processes .
Medicine: In medicine, 12,13-Epoxytrichothec-9-en-4beta-ol has been studied for its potential as an antifungal and antitumor agent .
Industry: In industry, it is used as a tool in cellular biochemistry and as a potential lead compound for the development of new antifungal and antitumor drugs .
Mechanism of Action
The mechanism of action of 12,13-Epoxytrichothec-9-en-4beta-ol involves the inhibition of protein synthesis by binding to ribosomes . This binding disrupts the normal function of the ribosome, leading to the inhibition of translation and subsequent cell death . The compound also affects various signaling pathways and cellular processes, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Trichothecene Compounds
Trichothecenes share a common 12,13-epoxytrichothec-9-ene backbone but differ in hydroxylation, acetylation, or esterification patterns, which significantly influence their toxicity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity: The hydroxyl group at C4β in 12,13-Epoxytrichothec-9-en-4β-ol is critical for binding to ribosomal peptidyltransferase centers, disrupting protein synthesis . Acetylation at this position (e.g., 4β-acetate derivatives) enhances membrane permeability but may reduce direct ribosomal binding affinity . Nivalenol’s additional hydroxyl groups at C3α, C7α, and C15 correlate with its higher cytotoxicity compared to less-oxygenated analogs like 12,13-Epoxytrichothec-9-en-4β-ol .
Stability and Environmental Persistence :
- The 12,13-epoxy group is resistant to degradation under high temperatures and storage conditions, a feature conserved across all trichothecenes .
- Esterified derivatives (e.g., trichothecin) exhibit greater environmental persistence due to reduced water solubility .
Toxicity Profiles: Compounds with multiple acetyl or hydroxyl groups (e.g., 7,8-Dihydroxydiacetoxyscirpenol) are more toxic to mammals, causing immunosuppression and gastrointestinal damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
